3-(Benzimidazol-1-yl)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

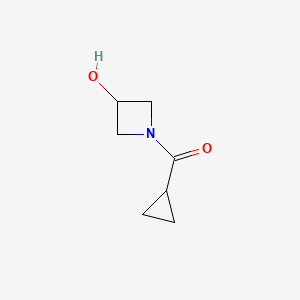

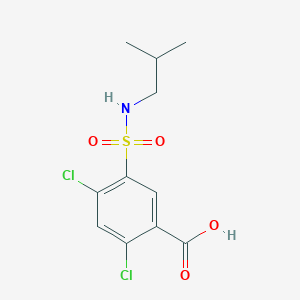

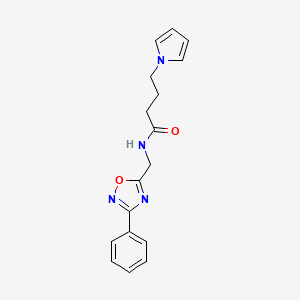

3-(Benzimidazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C10H12N4O . It is a derivative of benzimidazole, a class of heterocyclic compounds that are of wide interest due to their diverse biological and clinical applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a propanehydrazide group . The exact structure can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, benzimidazole derivatives are known to exhibit a broad range of biological activities .Aplicaciones Científicas De Investigación

Green Synthesis of Novel Azo-linked Benzimidazoles

Research by Nikpassand and Pirdelzendeh (2016) explored the green synthesis of novel azo-linked benzimidazoles, highlighting the versatility of benzimidazoles as scaffolds for experimental drug design. This study emphasized the synthesis of benzimidazole derivatives using environmentally friendly procedures, demonstrating the compound's potential in creating structurally diverse molecules for pharmacological applications Nikpassand & Pirdelzendeh, 2016.

Anticancer Activity of Benzimidazole-Based Schiff Base Copper(II) Complexes

Paul et al. (2015) synthesized new benzimidazole-containing compounds that exhibited significant in vitro cytotoxic effects against various cancer cell lines. These compounds, by binding to DNA through an intercalative mode, demonstrated the potential therapeutic applications of benzimidazole derivatives in cancer treatment Paul et al., 2015.

Corrosion Inhibition

A theoretical study by Obot and Obi-Egbedi (2010) investigated benzimidazole and its derivatives for their potential as corrosion inhibitors. The study provided insights into the molecular properties that contribute to the effectiveness of these compounds in protecting metals against corrosion, indicating a practical application in industrial settings Obot & Obi-Egbedi, 2010.

Benzimidazole Derivatives as Anticancer Agents

Husain et al. (2012) synthesized benzimidazole derivatives with oxadiazole and triazolo-thiadiazoles nuclei, which were screened for their anticancer activities. Some compounds showed remarkable activity, suggesting the potential of benzimidazole-based compounds in developing new anticancer drugs Husain et al., 2012.

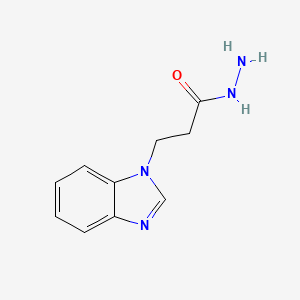

Bioinformatics and Pathology Study for Alzheimer’s Disease

Avram et al. (2021) conducted a bioinformatics and pathology study on Schiff bases derived from 3-(Benzimidazol-1-yl)propanehydrazide for potential application in treating neurodegenerative diseases, particularly Alzheimer’s disease. This study demonstrated the drug-likeness and potential neuropsychiatric applications of these compounds, opening avenues for further research in this area Avram et al., 2021.

Mecanismo De Acción

Target of Action

3-(Benzimidazol-1-yl)propanehydrazide is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases . .

Mode of Action

Benzimidazole derivatives have been found to interact with various biological targets due to their isostructural pharmacophore of naturally occurring active biomolecules . This allows them to exert excellent bioactivity against many ailments .

Biochemical Pathways

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .

Action Environment

Benzimidazole derivatives have been reported to have outstanding stability profiles .

Análisis Bioquímico

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases, which allows them to participate in a variety of biochemical reactions .

Cellular Effects

Benzimidazole derivatives have been shown to exhibit cytotoxic effects on various cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cells .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-(Benzimidazol-1-yl)propanehydrazide in laboratory settings. Benzimidazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied for their bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives have been shown to exhibit potent anionophoric activity, suggesting they may interact with transporters or binding proteins .

Subcellular Localization

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may be localized to specific compartments or organelles depending on their function .

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-13-10(15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7H,5-6,11H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERQRNNNZCIZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2837833.png)

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)